molecular formula C7H11ClN2 B1354495 2-(Chloromethyl)-1-isopropyl-1H-imidazole CAS No. 773817-02-0

2-(Chloromethyl)-1-isopropyl-1H-imidazole

Cat. No. B1354495
CAS RN: 773817-02-0
M. Wt: 158.63 g/mol
InChI Key: IYODRPGFQSPFCK-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the use of ZnCl2 catalyst under acidic conditions . The conditions protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .


Molecular Structure Analysis

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

In some reactions, bromide nucleophiles preferentially attack the ether’s ethyl substituent because it is less hindered than the isopropyl substituent .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)-1-isopropyl-1H-imidazole: serves as a versatile intermediate in organic synthesis. Its chloromethyl group is highly reactive, making it suitable for further functionalization. It can undergo substitution reactions to form a variety of fine chemicals, including pharmaceuticals and specialty polymers . The imidazole ring, a common motif in many bioactive compounds, can be utilized to synthesize molecules with potential biological activities.

Polymer Science

The chloromethyl group on this compound provides an anchor point for initiating polymerization or for cross-linking polymers. This can lead to the creation of new materials with unique properties, such as enhanced durability or specific interaction with other chemical substances .

Mechanism of Action

The mechanism of action of chloromethyl compounds often involves the interaction of the chloromethyl group with other molecules. For example, in the Blanc chloromethylation, the reaction is carried out under acidic conditions and with a ZnCl2 catalyst .

Safety and Hazards

Chloromethyl compounds can cause severe skin burns and eye damage. They are harmful if swallowed and fatal if inhaled .

Future Directions

The future directions of research on chloromethyl compounds could involve the development of new synthesis methods, the exploration of new applications, and the investigation of their biological effects .

properties

IUPAC Name

2-(chloromethyl)-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODRPGFQSPFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439890
Record name 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-isopropyl-1H-imidazole

CAS RN

773817-02-0
Record name 2-(CHLOROMETHYL)-1-ISOPROPYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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